molecular formula C14H19N5O3S B2516934 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide CAS No. 2034540-34-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2516934
CAS No.: 2034540-34-4
M. Wt: 337.4
InChI Key: QNCUQNUBSVQGPS-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dyes with Large Stokes Shifts

Research has identified derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines as crucial for creating fluorescent dyes exhibiting large Stokes shifts. These dyes, synthesized through multistep reactions, show pronounced green fluorescence due to an intramolecular proton transfer in the excited state, enabling potential applications in bioimaging and diagnostics (Rihn et al., 2012).

Corrosion Inhibition

A study on triazine derivatives highlighted their significant role in corrosion inhibition for mild steel in hydrochloric acid. These derivatives exhibit high efficiency in preventing corrosion, potentially offering valuable insights for developing more robust materials in industrial applications (Singh et al., 2018).

Analytical Chemistry Enhancements

Triazine-based hydrazine reagents have been developed for determining aldehydes in waters, showcasing the adaptability of triazine compounds in enhancing analytical methods for environmental monitoring and quality control in the water industry (Kempter & Karst, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity and interactions with various targets, and optimizing its synthesis .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-19(2)13-16-12(17-14(18-13)22-3)9-15-23(20,21)10-11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUQNUBSVQGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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